molecular formula C12H25N3 B2965692 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane CAS No. 1183788-51-3

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane

Cat. No.: B2965692
CAS No.: 1183788-51-3
M. Wt: 211.353
InChI Key: GCKRQIOWUMFJIF-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)-1,4-diazepane: is a heterocyclic compound that features both piperidine and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane can be synthesized through a multi-step process involving the formation of the piperidine ring followed by the construction of the diazepane ring. One common method involves the reaction of 1-ethylpiperidine with a suitable diazepane precursor under controlled conditions. The reaction typically requires the use of a strong base and a polar solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or diazepane derivatives.

Scientific Research Applications

Chemistry: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It is also used in the design of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)-1,4-diazepane
  • 1-(1-Propylpiperidin-4-yl)-1,4-diazepane
  • 1-(1-Butylpiperidin-4-yl)-1,4-diazepane

Comparison: 1-(1-Ethylpiperidin-4-yl)-1,4-diazepane is unique due to its ethyl substituent on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-14-9-4-12(5-10-14)15-8-3-6-13-7-11-15/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKRQIOWUMFJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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